![molecular formula C12H21NO3 B3180574 Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 203663-27-8](/img/structure/B3180574.png)

Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate

Descripción general

Descripción

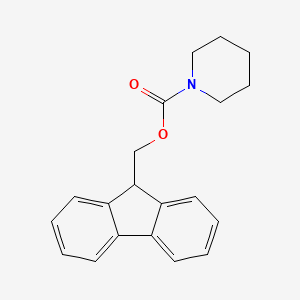

“Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate” is likely a complex organic compound. It appears to contain a bicyclic structure (azabicyclo[4.1.0]heptane), which is a type of ring system seen in many natural and synthetic compounds . The “tert-butyl” and “carboxylate” groups are common functional groups in organic chemistry, often imparting specific physical or chemical properties to the molecule .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a seven-membered ring (heptane) with a nitrogen atom (aza-), forming a bicyclic structure . The compound also contains a hydroxymethyl group (-CH2OH) and a carboxylate ester group (CO2R, where R is tert-butyl).Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups and overall structure. For instance, the presence of an ester group might increase its polarity compared to hydrocarbons, potentially affecting its solubility in different solvents .Aplicaciones Científicas De Investigación

Efficient Synthesis Routes

An efficient scalable route for the synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate is detailed, highlighting improvements over previous methods and the capability for large-scale production. This compound serves as a crucial intermediate in synthesizing complex molecular structures, demonstrating significant advancements in organic synthesis processes (Maton et al., 2010).

Novel Compound Formation

Research into the intramolecular nucleophilic opening of oxirane rings led to the formation of new compounds with potential applications in medicinal chemistry. This process exemplifies the compound's versatility in generating novel chemical entities, which can be further functionalized to produce derivatives with varied biological activities (Moskalenko & Boev, 2014).

Scaffold for Substituted Piperidines

The compound acts as a scaffold for the synthesis of substituted piperidines through regioselective ring-opening and subsequent reactions. This application underscores its utility in the development of new pharmacophores and the exploration of their biological properties, offering pathways to novel drug discovery (Harmsen et al., 2011).

Conformational Constraints in Amino Acids

The synthesis of conformationally constrained amino acids from the compound demonstrates its role in producing analogues of biologically significant molecules. These analogues can provide insights into the relationship between molecular structure and biological activity, aiding in the design of more effective therapeutic agents (Hart & Rapoport, 1999).

Dipeptide Mimetics

The compound's transformation into dipeptide mimetics illustrates its contribution to peptide-based drug discovery. By offering a rigid framework for structure-activity studies, it aids in understanding how small changes in peptide structure can influence biological activity, potentially leading to the development of more targeted therapeutic agents (Mandal et al., 2005).

Mecanismo De Acción

Target of Action

It’s structurally related to the azaspiro[33]heptane class of compounds, which have been shown to interact with various targets in the body .

Mode of Action

It’s believed to interact with its targets in a similar manner to other azaspiro[33]heptane compounds . These compounds typically bind to their targets, causing conformational changes that can affect the function of the target .

Biochemical Pathways

Given its structural similarity to other azaspiro[33]heptane compounds, it’s likely that it affects similar pathways . These could include pathways involved in signal transduction, neurotransmission, and other cellular processes .

Pharmacokinetics

Based on its structural characteristics, it’s likely that it has good bioavailability and can be distributed throughout the body .

Result of Action

Based on its structural similarity to other azaspiro[33]heptane compounds, it’s likely that it has similar effects . These could include changes in cellular signaling, neurotransmission, and other cellular functions .

Action Environment

The action of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-5-4-12(8-14)6-9(12)7-13/h9,14H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKJZCBCBAHQGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC2C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-3-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B3180506.png)

![(1R,3R,4R,7S)-3-(6-Benzamido-9H-purin-9-yl)-1-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B3180582.png)